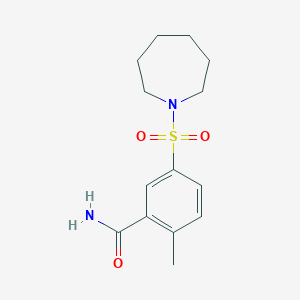![molecular formula C15H21NO3 B5316605 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as MBMD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBMD has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal activities. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in treating cardiovascular diseases and diabetes.
Wirkmechanismus
The mechanism of action of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it is believed that 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its pharmacological effects by modulating various signaling pathways in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses and fungi by interfering with their life cycle.
Biochemical and Physiological Effects
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to improve insulin sensitivity and glucose uptake in cells. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include the complex synthesis process and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its mechanism of action and signaling pathways in the body. Another direction is to explore its potential applications in treating other diseases such as autoimmune disorders and infectious diseases. Furthermore, the development of new synthetic routes for 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane could lead to the production of more potent and effective analogs. In conclusion, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a promising compound that has the potential to be developed into new drugs for various diseases.
Eigenschaften
IUPAC Name |
8-[(3-methoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-17-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)18-9-10-19-15/h2-4,11H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULJABOHAOAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)